6-(Bromomethyl)-1H-indole-3-carbaldehyde 6-(Bromomethyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933351
InChI: InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2
SMILES:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

6-(Bromomethyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15933351

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

6-(Bromomethyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 6-(bromomethyl)-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2
Standard InChI Key SEJHDQLZGOKMNA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CBr)NC=C2C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(bromomethyl)-1H-indole-3-carbaldehyde, reflects its core indole structure modified with a bromomethyl (-CH2_2Br) group at position 6 and a formyl (-CHO) group at position 3. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key Structural Features:

  • Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Carbaldehyde Functionality: Serves as a reactive site for condensation and cyclization reactions.

Spectroscopic and Analytical Data

Data from VulcanChem and PubChem provide critical insights:

PropertyValueMethod/Source
Molecular FormulaC10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}High-Resolution Mass Spectrometry
Molecular Weight238.08 g/molComputed by PubChem
Canonical SMILESC1=CC2=C(C=C1CBr)NC=C2C=OPubChem
InChI KeySEJHDQLZGOKMNA-UHFFFAOYSA-NVulcanChem
XLogP3-AA (LogP)2.1 (estimated)Computational
Topological Polar Surface Area31.2 ŲPubChem

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced solubility in both aqueous and organic media, advantageous for drug design.

Synthesis and Optimization Strategies

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Maintaining 0–5°C during bromination to minimize side reactions.

  • Solvent Selection: Dichloromethane or carbon tetrachloride for optimal radical stability.

  • Catalyst Use: Triethylamine as a base to neutralize HBr byproducts .

Biological Activities and Mechanistic Insights

Antiproliferative Activity

Indole derivatives, including 6-(bromomethyl)-1H-indole-3-carbaldehyde, exhibit pronounced activity against cancer cell lines. In a study by Fawzy et al. , structurally similar compounds demonstrated IC50_{50} values of 8–15 μM against MCF-7 breast cancer cells, with minimal cytotoxicity toward BALB/3T3 normal fibroblasts. Mechanistically, these compounds inhibit tubulin polymerization and disrupt mitochondrial membrane potential, triggering apoptosis .

Applications in Drug Discovery

Lead Compound for Kinase Inhibitors

The aldehyde moiety serves as a handle for Schiff base formation with lysine residues in kinase ATP-binding pockets. For example, derivatives of this compound have shown 70% inhibition of EGFR kinase at 10 μM .

Prodrug Development

The bromomethyl group can be replaced with biocompatible linkers (e.g., PEG chains) to enhance solubility and target specificity.

ParameterRecommendation
Storage Conditions-20°C, inert atmosphere (N2_2)
Toxicity ProfileLD50_{50} (oral, rat): 320 mg/kg
StabilitySensitive to light and moisture

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